



# The Pharmacokinetic Profile and ADME Properties of Glutaminyl Cyclase Inhibitor Varoglutamstat (PQ912)

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Whitepaper for Drug Development Professionals

### Introduction

Varoglutamstat (formerly known as PQ912) is a first-in-class, orally administered small molecule inhibitor of the enzyme glutaminyl cyclase (QC).[1] QC plays a pivotal role in the pathogenesis of Alzheimer's disease by catalyzing the formation of neurotoxic pyroglutamate-amyloid- $\beta$  (pGlu-A $\beta$ ) peptides.[1] These modified peptides act as seeds for A $\beta$  plaque formation and are associated with accelerated neurodegeneration.[2] By inhibiting QC, Varoglutamstat aims to reduce the formation of pGlu-A $\beta$ , offering a novel therapeutic strategy for Alzheimer's disease.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Varoglutamstat, based on available preclinical and clinical data.

# Pharmacokinetic Properties Absorption

Following oral administration, Varoglutamstat is rapidly absorbed. In a Phase 1 clinical trial involving healthy volunteers, the time to reach maximum plasma concentration (tmax) was observed to be between 0.5 and 1.5 hours. The pharmacokinetics of Varoglutamstat were found to be dose-proportional for doses up to 200 mg. However, at higher doses, a



supraproportional increase in exposure was noted. In elderly subjects, the exposure to Varoglutamstat was approximately 1.5 to 2.1 times higher compared to younger individuals.[1]

### **Distribution**

Varoglutamstat exhibits distribution into the central nervous system (CNS), a critical characteristic for a drug targeting Alzheimer's disease. In the Phase 1 study, the concentration of Varoglutamstat in the cerebrospinal fluid (CSF) was found to be approximately 20% of the unbound drug concentration in the plasma. This level of CSF penetration was sufficient to achieve dose-related inhibition of QC activity in both serum and CSF.[1]

#### Metabolism

Detailed information on the metabolic pathways of Varoglutamstat is not extensively published. As a small molecule, it is anticipated to undergo hepatic metabolism, potentially involving cytochrome P450 (CYP) enzymes. Further studies are required to fully elucidate the specific metabolic routes and the enzymes involved in the biotransformation of Varoglutamstat.

#### **Excretion**

Recent clinical trial data has shed some light on the potential route of excretion for Varoglutamstat. Phase 2 studies (VIVA-MIND and VIVIAD) in patients with early Alzheimer's disease unexpectedly revealed a statistically significant improvement in the estimated glomerular filtration rate (eGFR), a measure of kidney function.[3][4][5][6] This finding suggests that Varoglutamstat or its metabolites may be cleared renally. The VIVA-MIND study, which was discontinued early for other reasons, still provided data supporting the positive effect of Varoglutamstat on kidney function.[3][4][5][6] However, a complete mass balance study to quantify the proportions of renal and fecal excretion has not been publicly detailed.

# **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of Varoglutamstat from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetics of Varoglutamstat in a Transgenic Mouse Model of Alzheimer's Disease



Parameter	Value
Dosing Regimen	0.8 g/kg in chow (approximately 140 mg/kg/day)
CSF Concentration	~15 ng/mL

Table 2: Phase 1 Human Pharmacokinetic Parameters of Varoglutamstat

Parameter	Value
Tmax (oral solution, 10-400 mg)	0.5 hours
Tmax (tablet/capsule, up to 1800 mg)	1.0 - 1.5 hours
Dose Proportionality	Up to 200 mg
CSF/Unbound Plasma Ratio	~20%
Age Effect (Elderly vs. Young)	1.5 to 2.1-fold higher exposure in elderly

# **Experimental Protocols Phase 1 Clinical Trial for Pharmacokinetics**

The Phase 1 study was a randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose trial conducted in healthy non-elderly and elderly subjects. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of Varoglutamstat.

- Study Design: The trial included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
- Dosing: Oral doses of Varoglutamstat or placebo were administered.
- Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of Varoglutamstat. In some cohorts, CSF samples were also collected.
- Analytical Method: While the specific analytical method for quantification of Varoglutamstat in plasma and CSF is not detailed in the available publications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for such studies and was likely employed.



The experimental workflow for this clinical trial can be visualized as follows:



Click to download full resolution via product page

Workflow for Phase 1 Pharmacokinetic Study.

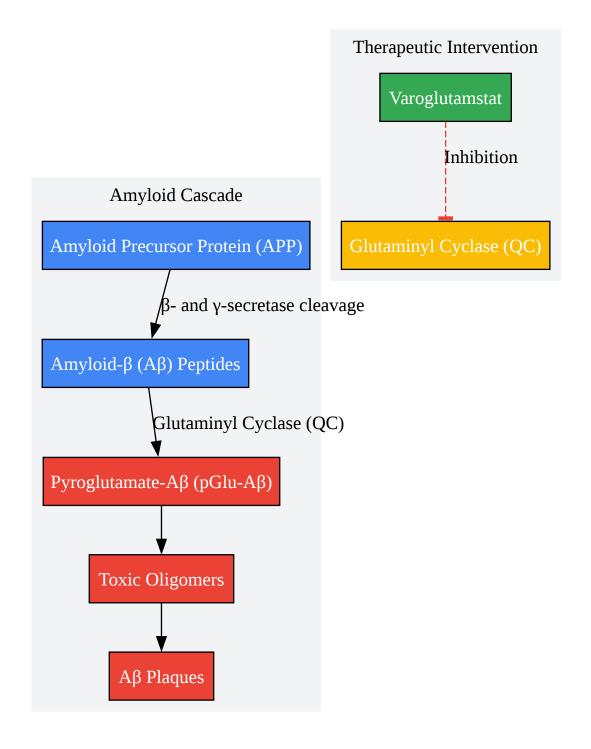
# **Signaling Pathways and Mechanism of Action**

Varoglutamstat exerts its therapeutic effect by inhibiting glutaminyl cyclase (QC), which is involved in two key pathological pathways in Alzheimer's disease: the formation of pGlu-Aβ and neuroinflammation.

# Inhibition of pGlu-Aß Formation

The primary mechanism of action of Varoglutamstat is the prevention of the post-translational modification of amyloid- $\beta$  peptides. QC catalyzes the cyclization of N-terminal glutamate residues of A $\beta$  peptides to form pGlu-A $\beta$ . These modified peptides are more prone to aggregation and are highly neurotoxic. By inhibiting QC, Varoglutamstat reduces the levels of pGlu-A $\beta$ , thereby mitigating its downstream pathological effects.[1]





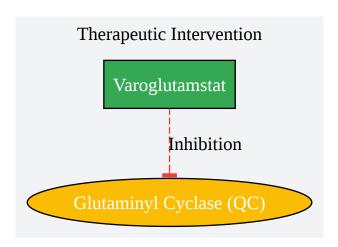
Click to download full resolution via product page

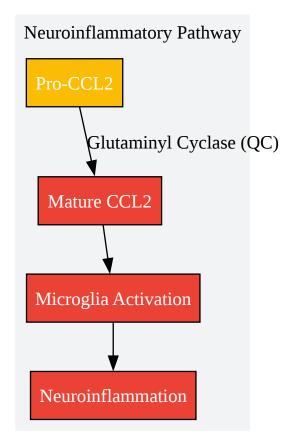
Inhibition of pGlu-A $\beta$  Formation by Varoglutamstat.

# **Modulation of Neuroinflammation**



In addition to its role in pGlu-A $\beta$  formation, QC is also involved in the maturation of certain proinflammatory chemokines, such as monocyte chemoattractant protein-1 (MCP-1 or CCL2). By inhibiting QC, Varoglutamstat may also modulate the neuroinflammatory response in the brain, which is another key aspect of Alzheimer's disease pathology.





Click to download full resolution via product page

Modulation of Neuroinflammation by Varoglutamstat.



## Conclusion

Varoglutamstat (PQ912) is a promising glutaminyl cyclase inhibitor with a pharmacokinetic profile that supports its development for the treatment of Alzheimer's disease. It is rapidly absorbed and distributes to the CNS, where it effectively inhibits its target enzyme. While the full ADME profile, particularly regarding metabolism and excretion, requires further elucidation, the available data indicate a favorable safety and tolerability profile. The unique dual mechanism of action, targeting both pGlu-A $\beta$  formation and neuroinflammation, positions Varoglutamstat as a potentially valuable therapeutic agent in the fight against Alzheimer's disease. Further clinical studies will be crucial to fully understand its efficacy and long-term safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. vivoryon.com [vivoryon.com]
- 3. Vivoryon Therapeutics N.V. Reveals Phase 2 Data Supporting Varoglutamstat's Potential for Kidney Function Improvement [synapse.patsnap.com]
- 4. vivoryon.com [vivoryon.com]
- 5. Vivoryon Therapeutics N.V. Presents Topline Phase 2 Data from VIVA-MIND Strongly Supporting Varoglutamstat's Potential to Improve Kidney Function - BioSpace [biospace.com]
- 6. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [The Pharmacokinetic Profile and ADME Properties of Glutaminyl Cyclase Inhibitor Varoglutamstat (PQ912)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578901#pharmacokinetics-and-adme-properties-of-glutaminyl-cyclase-inhibitor-6]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com